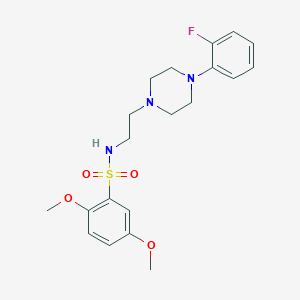

N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-2,5-dimethoxybenzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-2,5-dimethoxybenzenesulfonamide is a complex organic compound that features a piperazine ring substituted with a 2-fluorophenyl group and a benzenesulfonamide moiety

Mecanismo De Acción

Target of Action

The primary targets of this compound are the Equilibrative Nucleoside Transporters (ENTs). ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy .

Mode of Action

This compound acts as an inhibitor of ENTs. It has been demonstrated that this compound is more selective to ENT2 than to ENT1 . The compound inhibits the uptake of uridine and adenosine transport through both ENT1 and ENT2 in a concentration-dependent manner .

Biochemical Pathways

The compound affects the nucleoside transport pathways. By inhibiting ENTs, it disrupts the normal function of these transporters, which are crucial for nucleotide synthesis and regulation of adenosine function .

Pharmacokinetics

It has been observed that the compound reduces the maximum rate (vmax) of uridine uptake in ent1 and ent2 without affecting the michaelis constant (km), indicating that it inhibits ents in an irreversible and non-competitive manner .

Result of Action

The inhibition of ENTs by this compound can disrupt nucleotide synthesis and regulation of adenosine function. This can have various downstream effects, depending on the specific cellular context .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-2,5-dimethoxybenzenesulfonamide typically involves multiple steps:

Formation of the Piperazine Derivative: The piperazine ring is synthesized through cyclization reactions involving 1,2-diamine derivatives and sulfonium salts.

Introduction of the Fluorophenyl Group: The 2-fluorophenyl group is introduced via nucleophilic substitution reactions, often using 2-fluorobenzyl chloride as a reagent.

Attachment of the Benzenesulfonamide Moiety: The final step involves the sulfonation of the piperazine derivative with 2,5-dimethoxybenzenesulfonyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput synthesis techniques and continuous flow reactors to scale up the production process efficiently .

Análisis De Reacciones Químicas

Types of Reactions

N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-2,5-dimethoxybenzenesulfonamide undergoes various chemical reactions, including:

Substitution: Nucleophilic substitution reactions are common, particularly at the piperazine ring and the fluorophenyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted piperazine derivatives.

Aplicaciones Científicas De Investigación

Antidepressant Activity

Research indicates that compounds with a piperazine moiety, such as N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-2,5-dimethoxybenzenesulfonamide, exhibit significant antidepressant properties. These compounds interact with serotonin and dopamine receptors, which are crucial in mood regulation. A study demonstrated that the compound exhibited a favorable profile in animal models of depression, suggesting its potential as a new antidepressant agent .

Anticancer Properties

The compound has shown promise in cancer research. Specifically, derivatives containing the piperazine structure have been evaluated for their cytotoxic effects against various cancer cell lines. In vitro studies revealed that this compound significantly inhibited the growth of prostate cancer cells . This suggests that the compound may serve as a lead structure for developing anticancer drugs.

Neuroprotective Effects

There is emerging evidence that this compound may have neuroprotective effects. Studies have indicated that similar piperazine derivatives can protect neuronal cells from oxidative stress and apoptosis. This property could be beneficial in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease .

Preclinical Studies on Antidepressant Effects

In a preclinical trial involving rodent models of depression, administration of this compound resulted in a significant reduction in depressive-like behaviors compared to control groups. The study highlighted the compound's potential to enhance serotonin levels in the brain .

Cytotoxicity Testing Against Cancer Cells

A series of cytotoxicity assays were conducted on prostate cancer cell lines using varying concentrations of the compound. Results showed a dose-dependent inhibition of cell proliferation, with IC50 values indicating effective cytotoxicity at nanomolar concentrations . These findings support further investigation into its use as an anticancer therapeutic.

Data Table: Summary of Research Findings

Comparación Con Compuestos Similares

Similar Compounds

- N-(2-(4-(2-chlorophenyl)piperazin-1-yl)ethyl)-2,5-dimethoxybenzenesulfonamide

- N-(2-(4-(2-bromophenyl)piperazin-1-yl)ethyl)-2,5-dimethoxybenzenesulfonamide

- N-(2-(4-(2-methylphenyl)piperazin-1-yl)ethyl)-2,5-dimethoxybenzenesulfonamide

Uniqueness

N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-2,5-dimethoxybenzenesulfonamide is unique due to the presence of the fluorine atom in the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to its analogs .

Actividad Biológica

N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-2,5-dimethoxybenzenesulfonamide is a compound of significant interest in pharmacology due to its potential therapeutic applications. This article explores its biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C25H30FN5O3, with a molecular weight of 467.5 g/mol. The structure features a piperazine ring, a sulfonamide group, and two methoxy groups, which contribute to its pharmacological profile.

| Property | Value |

|---|---|

| Molecular Formula | C25H30FN5O3 |

| Molecular Weight | 467.5 g/mol |

| CAS Number | 1251560-76-5 |

This compound primarily acts as a serotonin receptor modulator . Specifically, it has been studied for its interaction with the serotonin transporter (SERT) and various serotonin receptors (5-HT receptors).

- Serotonin Reuptake Inhibition : Preliminary studies indicate that compounds with similar structures exhibit micromolar affinity for SERT, suggesting potential as selective serotonin reuptake inhibitors (SSRIs) .

- Receptor Binding : Research on related piperazine derivatives shows that they can selectively bind to serotonin receptors, potentially leading to fewer side effects compared to traditional SSRIs .

Biological Activity and Pharmacological Effects

The biological activity of this compound has been evaluated in various studies focusing on its effects on mood disorders and anxiety. Key findings include:

- Antidepressant-like Effects : In animal models, compounds similar to this compound have demonstrated significant antidepressant-like effects, attributed to their action on serotonergic pathways .

- Anxiolytic Properties : Some studies suggest that this compound may also exhibit anxiolytic properties, making it a candidate for treating anxiety disorders .

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

- Study on SSRIs : A study investigated the synthesis and biological evaluation of piperazine derivatives as SSRIs. The findings indicated that these compounds could improve the adverse reaction profile typically associated with SSRIs, such as sexual dysfunction .

- Radiotracer Development : Research involving related compounds has led to the development of radiotracers for imaging serotonin receptors in the brain using PET scans. These findings suggest that similar structures could be utilized for diagnostic purposes in neuropharmacology .

Propiedades

IUPAC Name |

N-[2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]-2,5-dimethoxybenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26FN3O4S/c1-27-16-7-8-19(28-2)20(15-16)29(25,26)22-9-10-23-11-13-24(14-12-23)18-6-4-3-5-17(18)21/h3-8,15,22H,9-14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDIYMRWSGYDWMK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)S(=O)(=O)NCCN2CCN(CC2)C3=CC=CC=C3F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26FN3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.